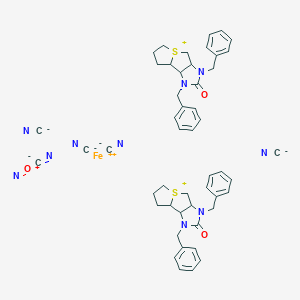
Trimetaphan nitroprusside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimetaphan nitroprusside is a chemical compound that is used in scientific research for its ability to lower blood pressure. It is a combination of two drugs, trimetaphan and nitroprusside, and is used to treat hypertension and other related conditions.
Mecanismo De Acción
The mechanism of action of trimetaphan nitroprusside involves the combined effects of trimetaphan and nitroprusside. Trimetaphan blocks the action of acetylcholine at the ganglia, leading to a decrease in sympathetic tone and a subsequent decrease in blood pressure. Nitroprusside relaxes the smooth muscle in blood vessels, leading to a decrease in blood pressure. The combination of these two drugs creates a potent antihypertensive agent.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of trimetaphan nitroprusside include a decrease in blood pressure, a decrease in sympathetic tone, and a relaxation of smooth muscle in blood vessels. It also has effects on renal function, cardiac output, and other organ systems. The effects of trimetaphan nitroprusside are dose-dependent, and careful titration is required to achieve the desired effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using trimetaphan nitroprusside in lab experiments include its potent antihypertensive effects, its ability to induce hypotension in animal models, and its effects on the autonomic nervous system. However, there are also limitations to its use, including the need for careful titration to avoid excessive hypotension, the potential for adverse effects on renal function and other organ systems, and the need for specialized equipment to administer the drug.
Direcciones Futuras
There are several future directions for research on trimetaphan nitroprusside. One area of interest is the development of new antihypertensive agents that combine the effects of trimetaphan and nitroprusside in a more targeted and effective manner. Another area of interest is the use of trimetaphan nitroprusside in the treatment of other conditions, such as pulmonary hypertension and sepsis. Finally, there is a need for further research on the mechanisms underlying the effects of trimetaphan nitroprusside on the autonomic nervous system and other physiological processes.
Métodos De Síntesis
Trimetaphan nitroprusside is synthesized by combining trimetaphan and nitroprusside in the appropriate ratios. Trimetaphan is a competitive ganglionic blocker that blocks the action of acetylcholine at the ganglia, leading to a decrease in sympathetic tone and a subsequent decrease in blood pressure. Nitroprusside is a vasodilator that relaxes the smooth muscle in blood vessels, leading to a decrease in blood pressure. The combination of these two drugs creates a potent antihypertensive agent.
Aplicaciones Científicas De Investigación
Trimetaphan nitroprusside is used in scientific research to study the effects of blood pressure on various physiological processes. It is commonly used in animal models to induce hypotension and study the effects of low blood pressure on the cardiovascular system, renal function, and other organ systems. It is also used in studies of the autonomic nervous system and the mechanisms underlying hypertension.
Propiedades
Número CAS |
115722-30-0 |
|---|---|
Nombre del producto |
Trimetaphan nitroprusside |
Fórmula molecular |
C49H50FeN10O3S2 |
Peso molecular |
947 g/mol |
Nombre IUPAC |
azanylidyneoxidanium;3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;iron(2+);pentacyanide |
InChI |
InChI=1S/2C22H25N2OS.5CN.Fe.NO/c2*25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;5*1-2;;1-2/h2*1-6,8-11,19-21H,7,12-16H2;;;;;;;/q2*+1;5*-1;+2;+1 |
Clave InChI |
QKJSDHFNANBJMK-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.N#[O+].[Fe+2] |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.N#[O+].[Fe+2] |
Sinónimos |
trimetaphan nitroprusside trimethaphan nitroprusside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



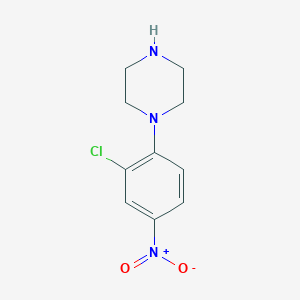
![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)
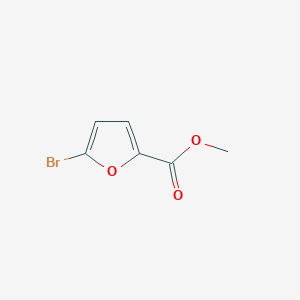
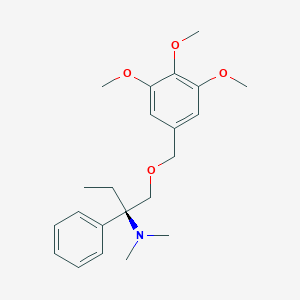
![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)
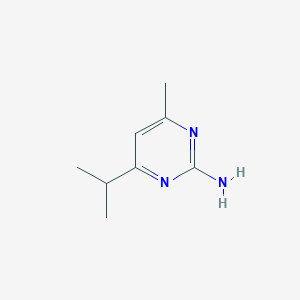
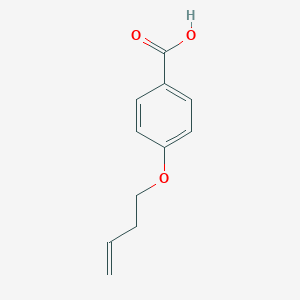
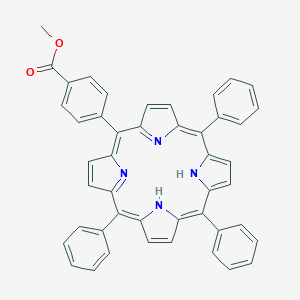
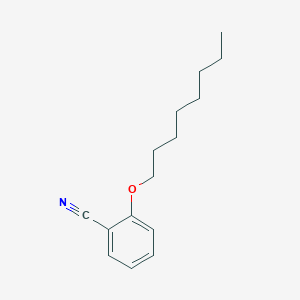
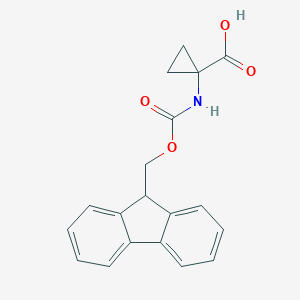
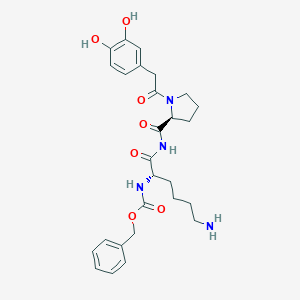
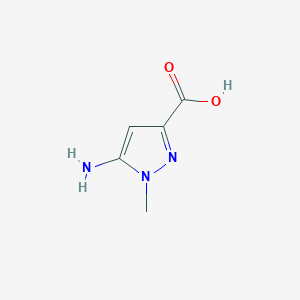
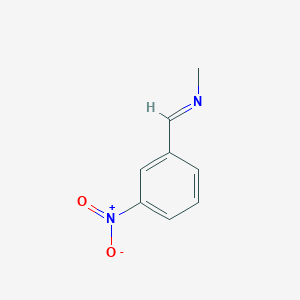
![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)